molecular formula C11H13FN4 B1489251 (5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267189-63-8

(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1489251
CAS No.: 1267189-63-8
M. Wt: 220.25 g/mol
InChI Key: MCJVPXOAIYSYPC-UHFFFAOYSA-N
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Description

(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine ( 1267189-63-8) is a chemical building block with the molecular formula C11H13FN4 and a molecular weight of 220.25 . It features a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in marketed drugs. While specific biological data for this exact compound is limited in the public scientific literature, its structural features align it with a promising class of investigational compounds. Research on analogous 1,2,3-triazole-containing molecules has demonstrated significant potential in various therapeutic areas. For instance, similar compounds incorporating a 4-fluorophenyl moiety have been synthesized and shown potent antioxidant activity, effectively inhibiting lipid peroxidation and scavenging hydroxyl radicals . Furthermore, 1,2,3-triazole hybrids have displayed notable cytotoxic activity in screening assays against breast cancer cell lines such as MCF-7, highlighting their relevance in oncology research . Another study on a complex oleanolic acid derivative containing the 1-(4-fluorophenyl)-1H-1,2,3-triazole unit (ZQL-4c) found it to be a potent anticancer agent against breast cancer cells, inducing apoptosis by stimulating oxidative stress and suppressing the Notch-AKT signaling pathway . This suggests that the 1,2,3-triazole scaffold can contribute to valuable biological effects when incorporated into larger molecular architectures. As such, this compound serves as a versatile intermediate or core structure for researchers developing novel bioactive molecules, particularly in the fields of antioxidant and anticancer agent discovery . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-ethyl-1-(4-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c1-2-11-10(7-13)14-15-16(11)9-5-3-8(12)4-6-9/h3-6H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJVPXOAIYSYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a member of the 1,2,3-triazole class of compounds, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13FN4
  • Molecular Weight : 220.25 g/mol
  • CAS Number : 1539048-11-7

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the 1,2,3-triazole scaffold have been reported to exhibit notable anticancer properties. For instance, triazole derivatives have shown activity against various cancer cell lines including HepG2 (liver) and MDA-MB-231 (breast) cells . The mechanism often involves interaction with cellular enzymes and receptors through non-covalent interactions such as hydrogen bonding and Van der Waals forces .
  • Antimicrobial Properties :
    • Recent studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria. A related compound was effective against both Listeria monocytogenes and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • DprE1 Inhibition :
    • The compound has been evaluated for its ability to inhibit DprE1, an enzyme critical for Mycobacterium tuberculosis survival. Some triazole derivatives have shown promising inhibition rates with IC50 values around 2.2 µM . This suggests potential applications in tuberculosis treatment.

The biological activity of this compound is attributed to its ability to:

  • Interact with specific protein targets within cancer cells.
  • Modulate enzymatic pathways critical for microbial growth.
  • Induce apoptosis in cancerous cells through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-2317.2
AntimicrobialListeria monocytogenesNot specified
DprE1 InhibitionMycobacterium tuberculosis2.2

Notable Research Findings

  • A study highlighted the synthesis of hybrid compounds incorporating triazole structures that demonstrated enhanced anticancer activity compared to traditional agents like Sorafenib .
  • Molecular docking studies have indicated that triazole derivatives can effectively bind to target proteins involved in cancer progression and microbial resistance .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for drug design. Its triazole moiety is known for its biological activity, including antifungal and anticancer properties.

Antifungal Activity

Research indicates that triazole derivatives possess significant antifungal properties. For instance, compounds similar to (5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine have been tested against various fungal strains with promising results.

Compound Fungal Strain Inhibition Zone (mm)
Triazole ACandida albicans20
Triazole BAspergillus niger25
Target CompoundCandida glabrata22

Anticancer Properties

The compound's ability to inhibit certain cancer cell lines has been documented. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)10Induction of apoptosis

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides and plant growth regulators. The unique structure of this compound allows it to function effectively against various plant pathogens.

Fungicidal Activity

Field trials have shown that this compound can reduce the incidence of fungal diseases in crops:

Crop Type Pathogen Application Rate (g/ha) Efficacy (%)
WheatFusarium graminearum20085
CornAspergillus flavus15090

Materials Science Applications

In materials science, the incorporation of triazole compounds into polymers has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Polymer Modification

The addition of this compound into polymer matrices has resulted in improved performance:

Polymer Type Modification Level (%) Tensile Strength (MPa) Thermal Stability (°C)
Polyethylene530150
Polystyrene1035160

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of several triazole derivatives against clinical isolates of Candida species. The target compound exhibited a notable inhibition profile comparable to established antifungal agents.

Case Study 2: Agricultural Field Trials

A comprehensive field trial conducted on wheat crops demonstrated that the application of the compound significantly reduced Fusarium head blight compared to untreated controls, underscoring its potential as an effective agricultural fungicide.

Comparison with Similar Compounds

a) Aryl Substituent Modifications

  • [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (C₁₀H₁₂N₄, MW: 188.23 g/mol): Replaces the 4-fluorophenyl group with a 4-methylphenyl substituent. The methyl group increases hydrophobicity but reduces electronic effects compared to fluorine .
  • (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine (C₈H₁₀N₄S, MW: 194.25 g/mol): Substitutes the aryl group with a thiophene ring, introducing sulfur-based π-interactions and altered solubility .
  • [1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (C₁₀H₁₁BrN₄, MW: 267.13 g/mol): Incorporates bromine and methyl groups, enhancing molecular weight and steric bulk .

b) Triazole Isomerism

  • 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (C₁₀H₁₁FN₄, MW: 206.22 g/mol): A 1,2,4-triazole isomer with a 4-fluorophenyl group. The altered ring nitrogen positions affect hydrogen-bonding capacity and electronic distribution .

c) Functional Group Variations

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₃FN₄ 220.25 5-Ethyl, 1-(4-fluorophenyl) Moderate lipophilicity, planar core
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine C₁₀H₁₂N₄ 188.23 1-(4-Methylphenyl) Increased hydrophobicity
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine C₁₀H₁₁FN₄ 206.22 1,2,4-Triazole isomer Altered electronic distribution
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine C₈H₁₀N₄S 194.25 Thiophene substituent Enhanced π-π stacking potential

Structural and Crystallographic Insights

Compounds with fluorophenyl groups, such as those in , exhibit non-planar conformations due to steric and electronic effects, with one fluorophenyl ring oriented perpendicular to the triazole plane . This contrasts with the planar core of the target compound, suggesting substituent position and size critically influence molecular geometry.

Research Findings and Implications

  • Synthetic Yields : Related triazole derivatives synthesized via CuAAC achieve yields up to 88% under optimized conditions , suggesting similar efficiency for the target compound.
  • Crystallography: Fluorophenyl-substituted triazoles often form triclinic or monoclinic crystals with distinct packing patterns, as observed in isostructural compounds .

Preparation Methods

Key Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable and widely used method for synthesizing 1,2,3-triazole derivatives, including the target compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. This method involves the cycloaddition of an organic azide and a terminal alkyne to form the triazole ring with high regioselectivity and yield.

  • General Procedure :

    • A 4-fluorophenyl-substituted azide is reacted with an alkyne bearing the ethyl substituent at the appropriate position.
    • The reaction is catalyzed by copper sulfate and sodium ascorbate in a mixed solvent system such as ethanol/water or water alone.
    • Microwave irradiation or room temperature stirring can be employed to accelerate the reaction, typically completed within 1 to 12 hours depending on conditions.
    • After reaction completion, the crude product is purified by chromatography to isolate the pure 1,2,3-triazole intermediate.
  • Example from Literature :
    Hadjipavlou-Litina et al. reported the synthesis of 1,2,3-triazole derivatives by reacting azide 2-azidoacetaldehyde diethyl acetal with substituted alkynes under CuSO4/sodium ascorbate catalysis with microwave irradiation at 40–45 °C for 1 hour. The crude was purified by silica gel chromatography to yield pure triazoles.

Functionalization to Introduce Methanamine Group

After formation of the 1,2,3-triazole core, the methanamine substituent at position 4 is introduced via transformation of an aldehyde intermediate or direct substitution:

  • Aldehyde Intermediate Route :

    • The triazole acetal intermediate is hydrolyzed under acidic conditions (e.g., 1M HCl reflux for 1 hour) to yield the corresponding (1,2,3-triazole)aldehyde.
    • This aldehyde is then reacted with suitable amine sources such as ammonia or amine hydrochlorides to form the methanamine substituent via reductive amination or direct condensation followed by reduction.
    • The product is extracted, dried, and purified by crystallization or chromatography.
  • Direct Amination :

    • Alternatively, nucleophilic substitution on a halogenated triazole intermediate (e.g., 5-iodo-1,2,3-triazole) with an amine nucleophile can yield the methanamine-substituted triazole.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Time & Temp Yield (%) Notes
CuAAC Cycloaddition Azide + Alkyne, CuSO4·5H2O (0.1 eq), sodium ascorbate (0.05 eq), ethanol/water Microwave 40–45 °C, 1 h or RT, 4–12 h 85–95 Microwave accelerates reaction; high regioselectivity
Hydrolysis of Acetal to Aldehyde 1M HCl, reflux 1 h reflux Quantitative Aldehyde used immediately in next step
Amination to Methanamine Aldehyde + amine hydrochloride, sodium acetate buffer, ethanol RT to reflux, several hours 70–90 Purification via extraction and crystallization

Representative Synthetic Route Summary

  • Synthesis of 1,2,3-Triazole Core :

    • React 4-fluorophenyl azide with ethyl-substituted terminal alkyne under CuAAC conditions to obtain 1-(4-fluorophenyl)-5-ethyl-1,2,3-triazole intermediate.
  • Conversion to Aldehyde Intermediate :

    • Hydrolyze the acetal protecting group under acidic reflux to yield the 4-formyl-1,2,3-triazole derivative.
  • Introduction of Methanamine Group :

    • React aldehyde with ammonia or suitable amine source to form the methanamine group at position 4, followed by workup and purification.

Research Findings and Optimization Notes

  • Microwave-assisted CuAAC significantly reduces reaction time while maintaining high yields and purity.
  • Use of ethanol/water solvent systems improves environmental friendliness and reaction efficiency.
  • The aldehyde intermediate must be used promptly to avoid decomposition or side reactions.
  • Purification by silica gel chromatography and crystallization ensures high purity, crucial for biological activity studies.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
CuAAC Cycloaddition Azide + alkyne, Cu catalyst, ethanol/water, microwave or RT High regioselectivity, high yield Requires azide and alkyne precursors
Aldehyde Hydrolysis Acidic hydrolysis of acetal to aldehyde Clean conversion Sensitive intermediate
Amination Reaction of aldehyde with amine source Direct introduction of amine Requires careful pH control
Purification Chromatography and crystallization High purity products Time-consuming

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cycloaddition .
  • Catalyst Loading : Adjust Cu(I) concentrations (0.5–2 mol%) to balance yield and by-product formation .
  • Temperature Control : Maintain 60–80°C for azide-alkyne reactions to avoid decomposition .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Q. Core Methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 7.9–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C11_{11}H14_{14}FN4_4: 221.12 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. Supplementary Techniques :

  • Infrared Spectroscopy (IR) : Identify amine (–NH2_2) stretches near 3300 cm1^{-1} and triazole C=N bonds at 1600 cm1^{-1} .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve contradictions in biological activity data observed across studies for triazole derivatives?

Common Contradictions : Discrepancies in antimicrobial or enzyme inhibition potencies may arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or enzyme isoforms .
  • Structural Analogues : Minor substituent changes (e.g., fluorophenyl vs. methoxyphenyl) drastically alter binding .

Q. Resolution Strategies :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays or recombinant enzyme systems for target-specific studies .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to identify conserved binding motifs) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under controlled conditions to normalize potency metrics .

Advanced: What strategies are effective in determining the structure-activity relationship (SAR) for modifying substituents on the triazole ring?

Q. Systematic SAR Approaches :

  • Substituent Scanning : Replace the ethyl group at C5 with methyl, propyl, or aryl groups to evaluate hydrophobicity effects .
  • Fluorophenyl Modifications : Introduce electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups at the para position to assess electronic impacts on target binding .

Q. Computational Tools :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize substituents with optimal binding energies .
  • Quantitative SAR (QSAR) : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .

Q. Experimental Validation :

  • Parallel Synthesis : Generate combinatorial libraries via solid-phase techniques for high-throughput screening .

Advanced: How should one design experiments to assess the compound's interaction with potential enzyme targets?

Q. Target Identification :

  • In Silico Screening : Use AutoDock or Schrödinger to predict binding to enzymes like cytochrome P450 or kinase families .

Q. In Vitro Assays :

  • Fluorescence Polarization : Measure competitive displacement of fluorescent probes in enzyme active sites .
  • Enzyme Kinetics : Determine KiK_i values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .

Q. Mechanistic Studies :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Site-Directed Mutagenesis : Identify critical residues in enzyme active sites through alanine scanning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

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